2'-Ethoxyformanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Ethoxyformanilide is an organic compound characterized by the presence of an ethoxy group attached to the phenyl ring of formanilide
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’-Ethoxyformanilide can be synthesized through the reaction of formanilide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of 2’-Ethoxyformanilide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the ethylation process, often involving the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions: 2’-Ethoxyformanilide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethoxyaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Ethoxyformanilide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-Ethoxyformanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include modulation of enzyme activity or receptor signaling, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Formanilide: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
Ethoxybenzene: Similar structure but lacks the amide group, resulting in different chemical properties.
Ethoxyaniline: Contains an amine group instead of the amide group, leading to different reactivity and applications.
Uniqueness: 2’-Ethoxyformanilide is unique due to the presence of both the ethoxy and amide groups, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
86796-85-2 |
---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)formamide |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-6-4-3-5-8(9)10-7-11/h3-7H,2H2,1H3,(H,10,11) |
InChI Key |
HPOVOZXVSDQDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.